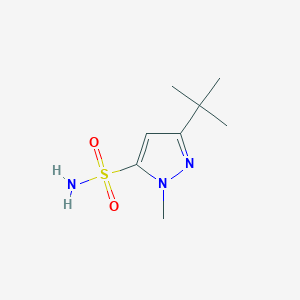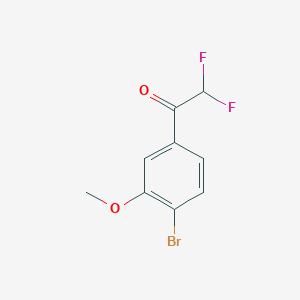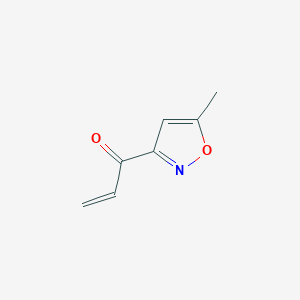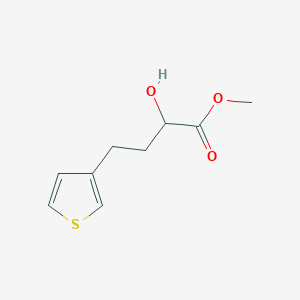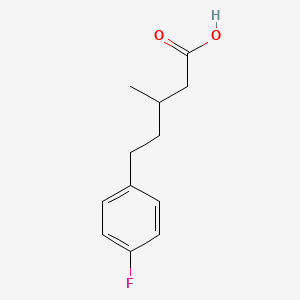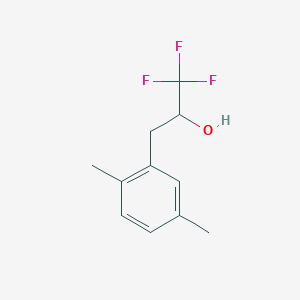
3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group and a phenyl ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 2,5-dimethylphenyl magnesium bromide with 1,1,1-trifluoroacetone. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one: A ketone derivative with similar structural features.
3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropane: An alkane derivative with a trifluoromethyl group.
Uniqueness
3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H13F3O |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C11H13F3O/c1-7-3-4-8(2)9(5-7)6-10(15)11(12,13)14/h3-5,10,15H,6H2,1-2H3 |
InChI Key |
GFTVSAFMVWBXDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


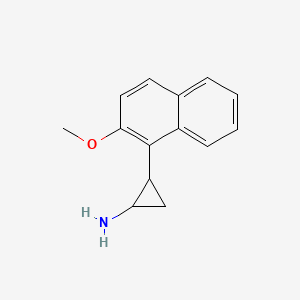
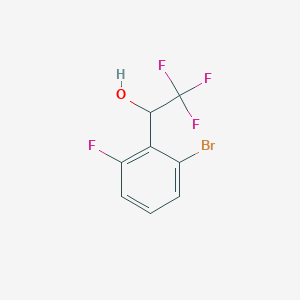
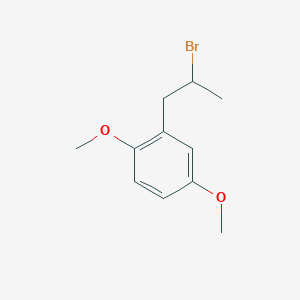
![1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)


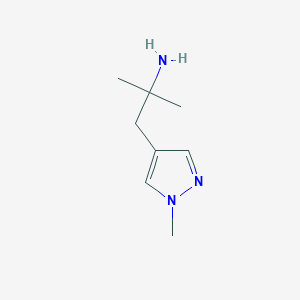
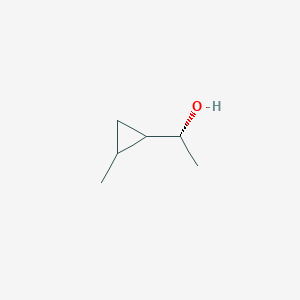
![4-[6-(Aminomethyl)pyridin-2-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B13603065.png)
